molecular formula C11H10N2O4 B8328873 methyl 2-(4-nitro-1H-indol-1-yl)acetate

methyl 2-(4-nitro-1H-indol-1-yl)acetate

Cat. No. B8328873
M. Wt: 234.21 g/mol
InChI Key: LGJAQHWTLYOGGA-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

To a solution of 4-nitro-1H-indole (500 mg, 3.08 mmol) in DMF (10 ml), K2CO3 (511 mg, 3.70 mmol) and methyl 2-bromoacetate (343 μl, 3.70 mmol) were added, and the mixture was stirred at 100° C. under MW irradiation for 30 minutes. The insoluble inorganic salts was filtered off, and the solvent was evaporated, recovering crude desired methyl 2-(4-nitro-1H-indol-1-yl)acetate which was used in the next step without further purification (810 mg). MS/ESI+ 235.1 [MH]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
343 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:20][C:21]([O:23][CH3:24])=[O:22]>CN(C=O)C>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[CH2:20][C:21]([O:23][CH3:24])=[O:22])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Name
Quantity
511 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
343 μL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. under MW irradiation for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble inorganic salts was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
recovering crude desired methyl 2-(4-nitro-1H-indol-1-yl)acetate which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification (810 mg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C1=C2C=CN(C2=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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